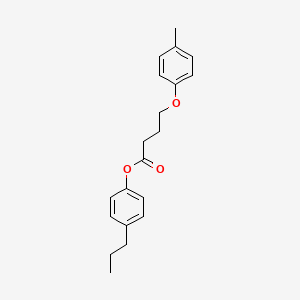![molecular formula C17H13BrN2O2S B4135932 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4135932.png)
4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate
説明
4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, commonly known as BPTP, is a synthetic compound that belongs to the class of thiazole-based inhibitors. BPTP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are crucial enzymes involved in various cellular processes. BPTP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
作用機序
BPTP exerts its inhibitory effect on 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate by binding to the active site of the enzyme. 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate are involved in the dephosphorylation of tyrosine residues on various signaling proteins. By inhibiting PTP activity, BPTP can increase the level of phosphorylation of these proteins, which can lead to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
BPTP has been shown to have potent inhibitory activity against various 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, including PTP1B, TCPTP, and SHP2. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making BPTP a potential therapeutic agent for the treatment of diabetes. Inhibition of SHP2 has been shown to have antitumor effects, making BPTP a potential therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
BPTP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. BPTP has been extensively studied for its inhibitory activity against various 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, making it a well-characterized compound for use in lab experiments. However, BPTP has some limitations for use in lab experiments. It is a potent inhibitor of 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, which can lead to off-target effects on cellular signaling pathways. Therefore, careful consideration must be given to the experimental design and interpretation of results.
将来の方向性
There are several future directions for the study of BPTP. One potential direction is the development of BPTP derivatives with improved potency and selectivity for specific 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate. Another potential direction is the evaluation of BPTP in preclinical and clinical studies for the treatment of various diseases, including diabetes and cancer. Additionally, the elucidation of the crystal structure of BPTP bound to 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate can provide valuable insights into the mechanism of action of the compound.
科学的研究の応用
BPTP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. BPTP is a potent inhibitor of 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, which are key regulators of various cellular signaling pathways. Dysregulation of PTP activity has been implicated in the development and progression of various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, BPTP has the potential to be developed as a therapeutic agent for the treatment of these diseases.
特性
IUPAC Name |
[4-[2-(2-bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11(21)22-13-8-6-12(7-9-13)16-10-23-17(20-16)19-15-5-3-2-4-14(15)18/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLKTOJGBSHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



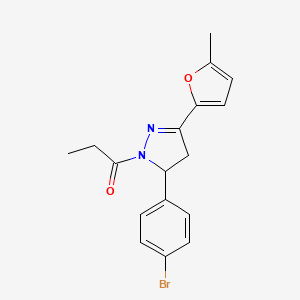
![methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)

![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)
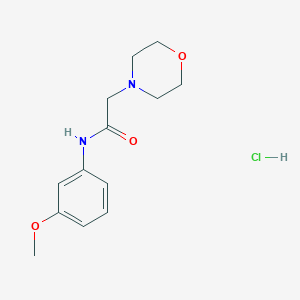
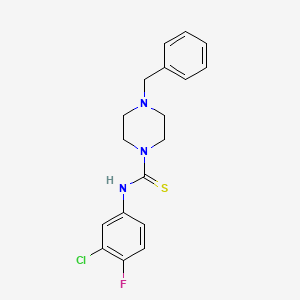
![3-isopropyl 6-methyl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4135874.png)
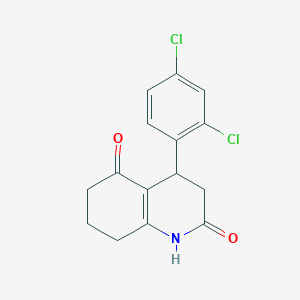
![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B4135887.png)
![(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide](/img/structure/B4135907.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4135909.png)
